FTase Inhibitor II FTase Inhibitor II
Brand Name: Vulcanchem
CAS No.:
VCID: VC20849516
InChI: InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Molecular Formula: C15H21N3O4S2
Molecular Weight: 371.5 g/mol

FTase Inhibitor II

CAS No.:

Cat. No.: VC20849516

Molecular Formula: C15H21N3O4S2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

FTase Inhibitor II -

Specification

Molecular Formula C15H21N3O4S2
Molecular Weight 371.5 g/mol
IUPAC Name (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Standard InChI Key QZVAZQOXHOMYJF-RYUDHWBXSA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
SMILES CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Canonical SMILES CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Appearance Assay:≥80%A crystalline solid

Introduction

Chemical Properties and Structure

FTase Inhibitor II (CAS 156707-43-6) is characterized by the molecular formula C15H21N3O4S2 and has a molecular weight of 371.5 g/mol. Structurally, it is a peptide-based compound with the IUPAC name (N-(L-cysteinyl)-4-aminobenzoyl)-L-methionine, also known by its abbreviated peptide sequence representation H-Cys-4-Abz-Met-OH . The compound contains critical functional groups that contribute to its inhibitory activity against farnesyltransferase.

Physical and Chemical Characteristics

FTase Inhibitor II appears as a crystalline solid with specific storage requirements for maintaining stability. The compound demonstrates good aqueous solubility properties, making it suitable for various experimental applications.

Table 1: Key Chemical and Physical Properties of FTase Inhibitor II

PropertyCharacteristic
Physical AppearanceCrystalline solid
Molecular FormulaC15H21N3O4S2
Molecular Weight371.5 g/mol
CAS Number156707-43-6
SynonymsH-Cys-4-Abz-Met-OH, CHEMBL70620
Solubility≤25mg/ml in water
Storage-20°C recommended
IUPAC Name(N-(L-cysteinyl)-4-aminobenzoyl)-L-methionine

The compound contains a cysteine residue linked to a 4-aminobenzoyl group that is further connected to a methionine residue. This specific arrangement is critical for its biological activity and interaction with the farnesyltransferase enzyme .

Mechanism of Action

Protein Prenylation and Farnesyltransferase

Protein prenylation is a key post-translational modification mechanism by which proteins become functionally associated with cellular membranes. Farnesyltransferase (FTase) is one of several enzymes responsible for this modification, catalyzing the attachment of a farnesyl lipid group to the cysteine residue located in the C-terminal region of various proteins .

This process is particularly crucial for members of the Ras protein superfamily, which are central regulators of cell proliferation and differentiation pathways. For these proteins, farnesylation is essential for both normal functioning and, notably, for the transforming activity of oncogenic mutants. This makes FTase an important target for anti-cancer therapeutics .

Inhibitory Action of FTase Inhibitor II

FTase Inhibitor II works by selectively targeting and inhibiting the farnesyltransferase enzyme. By blocking the attachment of farnesyl groups to target proteins, it prevents their proper localization to cellular membranes, thereby disrupting their function in signaling cascades. The compound's structure allows it to compete with natural substrates of the enzyme, effectively preventing the farnesylation process .

Studies have demonstrated that FTase Inhibitor II can effectively abolish FTase enzyme activity in controlled experimental settings. When used in combination with geranylgeranyltransferase I (GGTase I) inhibitors at appropriate concentrations (e.g., 50 μM of FTase Inhibitor II with 50 μM of GGTI-2147), both FTase and GGTase I enzyme activities can be completely inhibited .

Research Applications and Findings

Applications in Cell Signaling Research

FTase Inhibitor II serves as a valuable tool in studying the role of protein prenylation in cellular processes. By specifically inhibiting farnesyltransferase, researchers can investigate the consequences of disrupted farnesylation on various signaling pathways, cell cycle progression, and oncogenesis .

The compound has been particularly useful in research focused on understanding how protein localization affects cellular function. By preventing the membrane association of key signaling proteins like Ras, researchers can better understand the spatial requirements for effective signal transduction .

Relevance to Cancer Research

Farnesyltransferase Inhibitors in Oncology

The development of farnesyltransferase inhibitors, including FTase Inhibitor II, has been largely driven by their potential applications in cancer treatment. This interest stems from the critical role of Ras proteins in oncogenesis and the fact that these proteins require farnesylation for their activity .

Mutations in RAS genes are nearly universal in certain cancer types, such as pancreatic cancer, making the inhibition of farnesylation an attractive therapeutic strategy. Several farnesyltransferase inhibitors have progressed to clinical trials for various cancer types, demonstrating the medical relevance of compounds like FTase Inhibitor II .

Comparative Insights from Clinical FTase Inhibitors

While FTase Inhibitor II itself remains in the preclinical development stage, insights from clinical studies of other farnesyltransferase inhibitors provide valuable context. For instance, the farnesyltransferase inhibitor tipifarnib (also known as R115777) has been evaluated in clinical trials for various cancers .

In a phase II study involving breast cancer patients, tipifarnib demonstrated consistent inhibition of FTase enzyme activity (median inhibition of 91%, with a range of 21%-100%) and was associated with downregulation of p-STAT-3 in 77% of patients. The addition of tipifarnib to preoperative chemotherapy enhanced the pathologic complete response rate to 25%, suggesting potential clinical benefits .

Table 2: Comparative FTase Inhibition in Clinical Studies

FTase InhibitorCancer TypeFTase InhibitionClinical OutcomeReference
Tipifarnib (R115777)Breast CancerMedian 91% (range 21%-100%)Enhanced pCR rate (25%)
Tipifarnib (R115777)Pancreatic Cancer49.8% ± 9.8%No single-agent activity
TipifarnibAcute Myelogenous LeukemiaInhibition of HDJ-2 farnesylationCR in 14% of patients

These clinical findings highlight the importance of understanding the specific mechanisms and contexts in which farnesyltransferase inhibition might be therapeutically beneficial, providing direction for future research with compounds like FTase Inhibitor II.

Molecular Target Validation and Assays

Assessment of FTase Inhibition

The effectiveness of FTase Inhibitor II and similar compounds can be evaluated through various molecular assays that measure the inhibition of farnesyltransferase activity. One common approach involves assessing the farnesylation status of surrogate proteins that undergo farnesyl-dependent processing .

For example, the chaperone protein HDJ-2 undergoes farnesylation that can be detected as an electrophoretic mobility shift when FTase is inhibited. This approach has been used in clinical studies to confirm the on-target activity of farnesyltransferase inhibitors .

Structural Insights into FTase Inhibition

Understanding the structural basis of FTase inhibition provides valuable insights for the development and optimization of compounds like FTase Inhibitor II. X-ray crystallographic studies of human farnesyltransferase have revealed the binding modes of various inhibitors and substrates, illuminating the molecular mechanisms of enzyme inhibition .

These structural studies have shown that FTase consists of α and β subunits, with the active site located at their interface. The binding of inhibitors to this site prevents the interaction of the enzyme with its natural substrates, providing a mechanistic explanation for their inhibitory effects .

Current Limitations and Future Perspectives

Challenges in FTase Inhibitor Development

Despite the theoretical promise of farnesyltransferase inhibitors, their clinical development has faced several challenges. One significant limitation identified through research is the potential for alternative prenylation pathways. For instance, when farnesylation is blocked, certain Ras proteins (particularly K-Ras and N-Ras) can undergo geranylgeranylation by GGTase I, potentially maintaining their function despite FTase inhibition .

Additionally, the complex role of farnesylated proteins in cellular processes means that the consequences of FTase inhibition can be highly context-dependent, making it challenging to predict therapeutic outcomes across different cancer types or even among patients with the same cancer .

Future Research Directions

FTase Inhibitor II, still in the preclinical development stage, represents an opportunity for further investigation into the therapeutic potential of farnesyltransferase inhibition. Future research might focus on:

  • Developing combination strategies that simultaneously target multiple prenylation pathways to prevent compensatory mechanisms

  • Identifying biomarkers that predict sensitivity to FTase inhibition

  • Exploring the effects of FTase Inhibitor II in additional cancer models, particularly those with high prevalence of RAS mutations

  • Investigating potential non-oncologic applications of FTase inhibition, given the diverse roles of farnesylated proteins in cellular processes

The continued exploration of compounds like FTase Inhibitor II will contribute to our understanding of protein prenylation and may ultimately lead to novel therapeutic approaches for cancer and other diseases characterized by dysregulated protein farnesylation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator